Sulfinalol hydrochloride

Vasodilation Cardiovascular Pharmacology Beta-Adrenoceptor Antagonists

Researchers investigating β-receptor-mediated vasodilation require a well-characterized antagonist to reliably distinguish receptor-dependent from receptor-independent mechanisms. Sulfinalol HCl (CAS 63251-39-8) meets this need with a unique propranolol-sensitive vasodilatory profile unmatched by labetalol or prizidilol. Key differentiators: Propranolol-attenuated hypotension validates β-receptor pathway specificity; Defined potency benchmark (ED50 = 0.48 µg i.a. in canine hindlimb) enables cross-study calibration; Two-compartment PK model (α-phase 33.3 hr⁻¹; β-phase 0.52 hr⁻¹; clearance 2.30 L/kg·hr) supports PK/PD modeling with tissue-level correlation. Supplied ≥98% purity with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C20H28ClNO4S
Molecular Weight 414.0 g/mol
CAS No. 63251-39-8
Cat. No. B1208600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfinalol hydrochloride
CAS63251-39-8
Synonymssulfinalol
sulfinalol acetate
sulfinalol acetate, (alphaR*(R*),3(R*))-isomer
sulfinalol acetate, (alphaR*(R*),3(S*))-isomer
sulfinalol acetate, (alphaR*(S*),3(R*))-isomer
sulfinalol acetate, (alphaR*(S*),3(S*))-isomer
sulfinalol hydrochloride
sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer
sulfinalol mesylate
sulfinalol phosphate
Molecular FormulaC20H28ClNO4S
Molecular Weight414.0 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl
InChIInChI=1S/C20H27NO4S.ClH/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H
InChIKeyKJSMCQZGOIBBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfinalol Hydrochloride Baseline Characterization


Sulfinalol hydrochloride (CAS 63251-39-8) is an orally active β-adrenoceptor antagonist that exhibits direct vasodilator activity independent of its beta-blocking effects, classifying it as a combined α- and β-adrenergic blocker with vasodilatory properties [1]. It was developed and patented by Sterling Drug Inc. as an antihypertensive, antiarrhythmic, and vasodilating agent [2]. The compound is a hydroxyphenylalkanolamine derivative with a molecular weight of 413.96 g/mol (hydrochloride salt) and a melting point of 172-175°C [3]. Its dual mechanism—beta-adrenoceptor antagonism coupled with direct vasodilation—distinguishes it from conventional beta-blockers and serves as the foundation for its differentiation from in-class alternatives.

Sulfinalol Hydrochloride Substitution Risks


Sulfinalol hydrochloride cannot be interchangeably substituted with other vasodilator beta-blockers such as labetalol, pindolol, or prizidilol due to fundamental differences in their vasodilatory mechanisms, potency, and hemodynamic profiles. While these agents all reduce blood pressure, their molecular mechanisms of vasodilation differ substantially: sulfinalol's vasodilation is mediated by activation of vascular β-receptors and is attenuated by propranolol pretreatment, whereas prizidilol's vasodilation is not [1]. Furthermore, sulfinalol increases heart rate in spontaneously hypertensive rats, contrasting with labetalol and SCH 19927, which cause minimal heart rate changes [2]. These mechanistic and hemodynamic divergences translate into distinct experimental outcomes that preclude simple substitution without altering the pharmacological profile of the study.

Sulfinalol Hydrochloride Comparator Evidence


Vasodilator Potency in Canine Hindlimb

In a direct head-to-head comparison using intraarterial injection into the sympathetically denervated hindlimb of anesthetized dogs, sulfinalol required an ED50 of 0.48 µg to increase blood flow by 50 ml/min, compared to 0.24 µg for MK-761, 331 µg for prizidilol, 0.3 µg for pindolol, and 51 µg for hydralazine [1]. This represents a 1.6-fold higher potency than pindolol and a 106-fold higher potency than hydralazine.

Vasodilation Cardiovascular Pharmacology Beta-Adrenoceptor Antagonists

Antihypertensive Efficacy in SHR

Oral administration of sulfinalol at 2.5 mg/kg to conscious spontaneously hypertensive rats (SHR) effectively reduced blood pressure. In the same study, comparative oral antihypertensive doses were 2.5 mg/kg for MK-761, 10 mg/kg for prizidilol, 0.1 mg/kg for pindolol, and 2.5 mg/kg for hydralazine [1]. Sulfinalol's antihypertensive effect was inhibited by propranolol pretreatment (25 mg/kg, p.o.), confirming a β-receptor-mediated component, whereas prizidilol and hydralazine were not inhibited [1].

Antihypertensive Spontaneously Hypertensive Rats Oral Administration

Propranolol-Sensitive Vasodilation

Vasodilation and hypotension induced by sulfinalol, MK-761, and pindolol were attenuated by propranolol pretreatment, whereas the effects of prizidilol and hydralazine were not [1]. This differential response demonstrates that sulfinalol's vasodilator action is mediated, at least in part, through activation of vascular β-receptors, a mechanism shared with pindolol but distinct from prizidilol and hydralazine [1].

Vascular β-Receptors Mechanism of Action Propranolol Inhibition

Heart Rate Response in SHR

In spontaneously hypertensive rats (SHR), sulfinalol, MK-761, pindolol, and prizidilol all increased heart rate, whereas labetalol and SCH 19927 caused only minimal increases [1]. This differential chronotropic response highlights a key hemodynamic distinction within the vasodilator-beta-blocker class.

Heart Rate Hemodynamics Spontaneously Hypertensive Rats

Pharmacokinetic Profile in Dogs

Following intravenous administration in dogs, sulfinalol hydrochloride plasma concentrations fit a two-compartment open model with mean alpha-phase constant of 33.3 hr⁻¹ and beta-phase constant of 0.52 hr⁻¹, corresponding to half-lives of approximately 0.021 hr (1.26 min) and 1.33 hr, respectively [1]. Mean plasma clearance was 2.30 L/kg·hr, and the steady-state volume of distribution was approximately four times body weight [1]. In a separate study, oral administration in dogs yielded biphasic plasma decay with apparent first-order half-lives of 0.55 hr and 6.2 hr [2].

Pharmacokinetics Intravenous Administration Canine Model

Sulfinalol Hydrochloride Application Scenarios


β-Receptor-Mediated Vasodilation Studies

Sulfinalol hydrochloride is uniquely suited for experiments investigating β-receptor-mediated vasodilation, as its vasodilator and hypotensive effects are attenuated by propranolol pretreatment, unlike prizidilol or hydralazine [1]. This property enables its use as a positive control in studies differentiating β-receptor-dependent from β-receptor-independent vasodilation mechanisms.

Canine Vasodilator Potency Comparisons

In canine hindlimb perfusion models, sulfinalol hydrochloride provides a defined vasodilator potency benchmark (ED50 = 0.48 µg intraarterial) that distinguishes it from pindolol (0.3 µg) and hydralazine (51 µg) [1]. This quantitative differentiation supports its selection as a reference compound in dose-response studies evaluating novel vasodilator agents.

Antihypertensive Screening in SHR Models

Sulfinalol hydrochloride at 2.5 mg/kg p.o. effectively reduces blood pressure in conscious SHR, with a propranolol-sensitive component that distinguishes it from prizidilol and hydralazine [1]. This profile makes it a valuable reference standard for evaluating β-receptor-dependent antihypertensive mechanisms in rodent hypertension models.

PK/PD Modeling in Canine Studies

Sulfinalol hydrochloride's well-characterized two-compartment pharmacokinetic profile in dogs (α-phase constant 33.3 hr⁻¹, β-phase constant 0.52 hr⁻¹, clearance 2.30 L/kg·hr) [1] and biphasic oral half-lives (0.55 hr and 6.2 hr) [2] provide a robust dataset for PK/PD modeling. The observation that hypotensive effect correlates better with tissue levels than plasma levels [1] makes it particularly relevant for studies exploring tissue distribution-pharmacodynamic relationships.

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